2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of a bromine and chlorine-substituted phenoxy group attached to a propyl chain, which is further connected to an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate, which is then reacted with 3-bromo-4-chlorophenol to yield the final product. The reaction conditions often include prolonged heating and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester linkage in the isoindoline-1,3-dione core can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide, cyanide, or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antiepileptic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and photochromic materials.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to and modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)isoindoline-1,3-dione: Similar in structure but lacks the chlorophenoxy group.
N-(3-Bromopropyl)phthalimide: Another related compound with a similar core structure but different substituents.
Uniqueness
2-(3-(3-Bromo-4-chlorophenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications.
Properties
IUPAC Name |
2-[3-(3-bromo-4-chlorophenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-14-10-11(6-7-15(14)19)23-9-3-8-20-16(21)12-4-1-2-5-13(12)17(20)22/h1-2,4-7,10H,3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYGKJMUYDFQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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